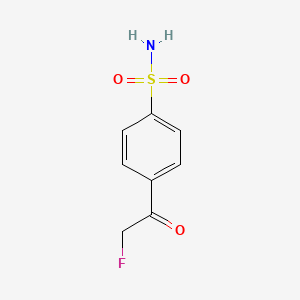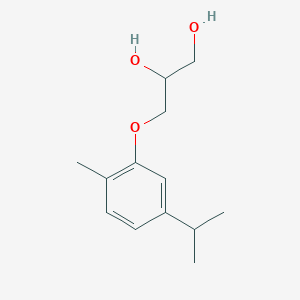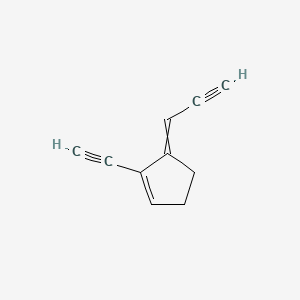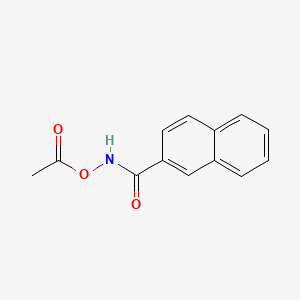![molecular formula C22H45NO3 B13809966 Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester CAS No. 63833-80-7](/img/structure/B13809966.png)
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is a chemical compound with the molecular formula C24H49NO4. It is an ester derivative of octadecanoic acid (stearic acid) and is known for its applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester typically involves the esterification of octadecanoic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to a temperature of around 130-160°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester product. After the reaction is complete, the product is purified through distillation or crystallization to obtain a high-purity compound .
化学反应分析
Types of Reactions
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .
科学研究应用
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of cosmetics, personal care products, and as an emulsifying agent in various industrial applications .
作用机制
The mechanism of action of octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester involves its interaction with biological membranes and proteins. The ester group can undergo hydrolysis to release octadecanoic acid and 2-[(2-hydroxyethyl)amino]ethanol, which can then interact with cellular components. The compound may also modulate signaling pathways and molecular targets involved in inflammation and microbial activity .
相似化合物的比较
Similar Compounds
Octadecanoic acid, 2-hydroxyethyl ester: This compound is similar in structure but lacks the amino group.
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: This compound has an additional ethoxy group, making it more hydrophilic.
Uniqueness
Octadecanoic acid, 2-[(2-hydroxyethyl)amino]ethyl ester is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
63833-80-7 |
|---|---|
分子式 |
C22H45NO3 |
分子量 |
371.6 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24/h23-24H,2-21H2,1H3 |
InChI 键 |
QZEJJPSZCXBLAI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)

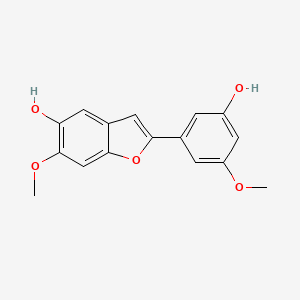

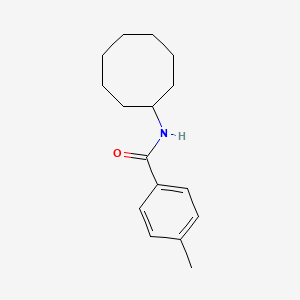
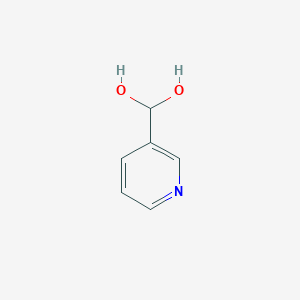

![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

